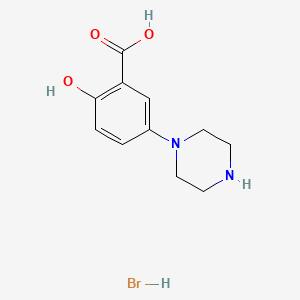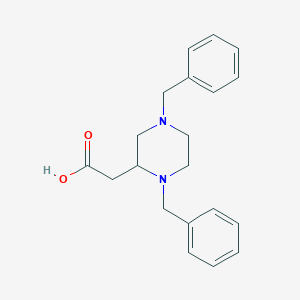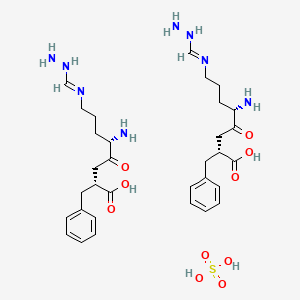
2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a benzoic acid moiety, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-piperazin-1-ylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-piperazin-1-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-piperazin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine ring play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: This compound has a similar structure but contains a pyrrole ring instead of a piperazine ring.
2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid: This compound contains an imidazole ring and exhibits different chemical properties compared to the piperazine derivative.
Uniqueness
2-Hydroxy-5-piperazin-1-ylbenzoic acid is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. The piperazine ring enhances its solubility and binding affinity to various molecular targets, making it a valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
1559062-06-4 |
|---|---|
Molekularformel |
C11H15BrN2O3 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
2-hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C11H14N2O3.BrH/c14-10-2-1-8(7-9(10)11(15)16)13-5-3-12-4-6-13;/h1-2,7,12,14H,3-6H2,(H,15,16);1H |
InChI-Schlüssel |
PJVPNMUXMXUMJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)

![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)

![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)




![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)



